3-Amino-2-(difluoromethyl)-5-methoxyphenol
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Overview
Description
3-Amino-2-(difluoromethyl)-5-methoxyphenol is an organic compound with a complex structure that includes an amino group, a difluoromethyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(difluoromethyl)-5-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the difluoromethyl group through a nucleophilic substitution reaction, followed by the introduction of the amino group via reductive amination. The methoxyphenol moiety can be introduced through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the introduction of the difluoromethyl group and the use of catalysts to facilitate the reductive amination process. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(difluoromethyl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-(difluoromethyl)-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(difluoromethyl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the amino and methoxy groups can modulate its electronic properties. This compound can inhibit enzyme activity by binding to the active site or by allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(trifluoromethyl)-5-methoxyphenol
- 3-Amino-2-(chloromethyl)-5-methoxyphenol
- 3-Amino-2-(methyl)-5-methoxyphenol
Uniqueness
3-Amino-2-(difluoromethyl)-5-methoxyphenol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for medicinal chemistry and materials science applications.
Properties
Molecular Formula |
C8H9F2NO2 |
---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
3-amino-2-(difluoromethyl)-5-methoxyphenol |
InChI |
InChI=1S/C8H9F2NO2/c1-13-4-2-5(11)7(8(9)10)6(12)3-4/h2-3,8,12H,11H2,1H3 |
InChI Key |
DADAFUZAFNOYPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(F)F)N |
Origin of Product |
United States |
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